molecular formula C13H17ClN2 B12414005 Dexmedetomidine-13C,d3 (hydrochloride)

Dexmedetomidine-13C,d3 (hydrochloride)

Cat. No.: B12414005
M. Wt: 240.75 g/mol
InChI Key: VPNGEIHDPSLNMU-BZQKHTFGSA-N
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Description

Dexmedetomidine-13C,d3 (hydrochloride) is a stable isotope-labeled compound of Dexmedetomidine (hydrochloride). Dexmedetomidine is a potent, selective, and orally active agonist of the alpha-2 adrenoceptor. It exhibits anxiolysis, sedation, and modest analgesia effects. The labeling with carbon-13 and deuterium makes it useful for various research applications, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexmedetomidine-13C,d3 (hydrochloride) involves the incorporation of stable isotopes of carbon and deuterium into the Dexmedetomidine molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the Dexmedetomidine structure through a series of chemical reactions. The final product is then converted into its hydrochloride salt form .

Industrial Production Methods

Industrial production of Dexmedetomidine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the labeled compound. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dexmedetomidine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Dexmedetomidine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Dexmedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to the alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, thereby terminating the propagation of pain signals. The compound’s sedative and analgesic effects are primarily mediated through its action on the central nervous system, where it activates presynaptic alpha-2 adrenoceptors .

Comparison with Similar Compounds

Similar Compounds

    Medetomidine: Another alpha-2 adrenoceptor agonist with similar sedative and analgesic properties.

    Clonidine: An alpha-2 adrenoceptor agonist used primarily for its antihypertensive effects.

    Guanfacine: An alpha-2 adrenoceptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).

Uniqueness

Dexmedetomidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly useful for research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and quantitation in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Dexmedetomidine in biological systems .

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

240.75 g/mol

IUPAC Name

5-[(1S)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1/i3+1D3;

InChI Key

VPNGEIHDPSLNMU-BZQKHTFGSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl

Origin of Product

United States

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